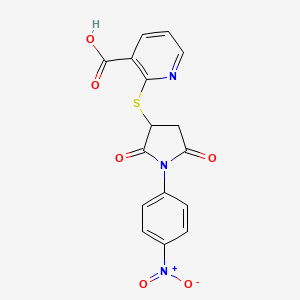

2-((1-(4-Nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Description

2-((1-(4-Nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a synthetic organic compound featuring a pyrrolidin-2,5-dione core substituted with a 4-nitrophenyl group at the N1 position and a thio-linked nicotinic acid moiety at the C3 position.

The 4-nitrophenyl substituent introduces strong electron-withdrawing effects, which may influence electronic distribution, solubility, and biological activity compared to other substituents. Below, we systematically compare this compound with its closest analogs.

Properties

IUPAC Name |

2-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O6S/c20-13-8-12(26-14-11(16(22)23)2-1-7-17-14)15(21)18(13)9-3-5-10(6-4-9)19(24)25/h1-7,12H,8H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBLSPDCFLPTIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])SC3=C(C=CC=N3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-Nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves multiple steps. One common method includes the reaction of 4-nitrophenylhydrazine with maleic anhydride to form the intermediate 1-(4-nitrophenyl)-2,5-dioxopyrrolidine. This intermediate is then reacted with thionicotinic acid under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques such as chromatography may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-Nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The thio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Common reducing agents include sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Neuropharmacology

Research indicates that this compound may act as an agonist for nicotinic acetylcholine receptors (nAChRs). This interaction is significant because nAChRs are involved in cognitive functions and may offer therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies have shown that compounds with similar structures can enhance memory and learning capabilities, potentially leading to new treatments for cognitive decline .

Antioxidant Activity

The presence of the nitrophenyl group enhances the antioxidant potential of the compound. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including neurodegenerative disorders. The antioxidant properties can mitigate cellular damage and promote overall health.

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, compounds structurally related to this one have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, indicating potential applications in developing new antimicrobial agents .

Case Studies

Several case studies have highlighted the efficacy of compounds related to 2-((1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid:

- Neuroprotective Effects : A study demonstrated that similar compounds improved cognitive function in animal models of Alzheimer's disease by enhancing cholinergic transmission through nAChR activation.

- Antimicrobial Efficacy : Another investigation reported that derivatives showed lower minimum inhibitory concentrations (MICs) compared to established antibiotics, suggesting their potential as novel antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-((1-(4-Nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the dioxopyrrolidinyl moiety may interact with active sites of enzymes. The thionicotinic acid component can form hydrogen bonds or coordinate with metal ions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The primary structural differences among analogs lie in the substituent on the pyrrolidinone nitrogen (R group) and its electronic nature. Key compounds include:

| Compound Name | R Group | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| 2-((2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid (Base compound) | H | C₁₀H₈N₂O₄S | 252.25 | Unsubstituted pyrrolidinone |

| 2-((1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid | 4-Methylphenyl | C₁₇H₁₄N₂O₄S | ~342.37* | Electron-donating methyl group |

| 2-((1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid | 4-Methoxyphenyl | C₁₇H₁₄N₂O₅S | 358.37 | Strong electron-donating methoxy |

| Target compound : 2-((1-(4-Nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid | 4-Nitrophenyl | C₁₆H₁₁N₃O₆S | ~373.34* | Electron-withdrawing nitro group |

*Calculated based on structural analogs.

Key Observations :

- Molecular Weight : The nitro substituent increases molecular weight compared to the base compound (252.25 vs. ~373.34), which may reduce solubility in polar solvents.

- Hazard Profile : The base compound (unsubstituted) is classified as an irritant (Xi hazard symbol) . Substituents like nitro groups could modify toxicity, though specific data are unavailable.

Biological Activity

The compound 2-((1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a derivative of nicotinic acid with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C16H13N5O5S |

| Molecular Weight | 355.31 g/mol |

| SMILES | C1C(C(N(C1=O)c1ccc(cc1)N+=O)=O)NNC(c1ccncc1)=O |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antitumor Activity : Research indicates that the compound exhibits significant cytotoxic effects against cancer cell lines, particularly MCF-7 and MDA-MB-231 breast cancer cells. The IC50 values for these cell lines were determined to be 5.02 µM and 15.24 µM respectively, demonstrating its potential as an anticancer agent .

- Inhibition of Cell Proliferation : The compound's ability to inhibit DNA synthesis was assessed using a thymidine incorporation assay, showing a marked decrease in proliferation in treated cells compared to controls .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Cytotoxicity Studies : A study conducted on human breast cancer cell lines revealed that treatment with the compound resulted in significant apoptosis, as evidenced by JC-1 staining which indicated a decrease in mitochondrial membrane potential (ΔΨm) .

- Results :

- MCF-7 cells showed a ΔΨm reduction of 25.5% at a concentration of 5 µM.

- MDA-MB-231 cells exhibited a ΔΨm reduction of 36.3% under similar conditions.

- Results :

- Molecular Docking Simulations : Docking studies suggest that the compound binds effectively to specific targets implicated in cancer progression. This binding affinity may correlate with its observed biological activities .

- ADME-Tox Profiling : Preliminary assessments of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) indicate favorable profiles for further development as a therapeutic agent .

Summary of Biological Activities

| Activity Type | Observed Effect | Concentration (µM) |

|---|---|---|

| Cytotoxicity | Inhibition of growth | MCF-7: 5.02; MDA-MB-231: 15.24 |

| Apoptosis Induction | Decreased ΔΨm | MCF-7: 25.5%; MDA-MB-231: 36.3% |

| DNA Synthesis Inhibition | Reduced incorporation | IC50 values: 5.54 (MCF-7), 8.01 (MDA-MB-231) |

Q & A

Basic Research Questions

Q. What are the critical steps and conditions for synthesizing 2-((1-(4-Nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid?

- Methodology : Synthesis typically involves multi-step reactions, including:

- Functionalization of the pyrrolidine ring with a 4-nitrophenyl group via nucleophilic substitution or coupling reactions.

- Introduction of the thioether linkage using mercapto-nicotinic acid derivatives under controlled pH and temperature (e.g., alkaline conditions at 40–60°C) to avoid side reactions .

- Purification via HPLC to isolate the target compound from unreacted intermediates and by-products, ensuring >95% purity .

- Key Reagents : Organolithium reagents (e.g., phenyllithium) for aryl group introduction and thiol-containing nicotinic acid precursors .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., nitrophenyl at pyrrolidine N1, thioether linkage at C3) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₆H₁₂N₂O₆S: 360.04) .

- Infrared (IR) Spectroscopy : Identify functional groups like carbonyl (C=O at ~1700 cm⁻¹) and nitro (NO₂ at ~1520 cm⁻¹) .

Q. What safety protocols are essential during handling?

- Hazards : Potential skin/eye irritation and respiratory sensitization due to reactive nitrophenyl and thiol groups .

- Mitigation : Use fume hoods, wear nitrile gloves, safety goggles, and lab coats. Store in airtight containers at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How does the substitution pattern (e.g., nitrophenyl vs. fluorophenyl) impact biological activity?

- Structure-Activity Relationship (SAR) Approach :

- Compare analogs (e.g., 4-fluorophenyl vs. 4-nitrophenyl derivatives) using in vitro assays (e.g., enzyme inhibition, cytotoxicity).

- Key Findings : Nitrophenyl groups enhance electrophilicity, potentially increasing interaction with biological nucleophiles (e.g., cysteine residues in enzymes) .

- Data Analysis : Use statistical tools (e.g., IC₅₀ comparisons, molecular docking) to correlate substituent electronic properties with activity .

Q. What factors influence the compound’s stability in aqueous buffers?

- Experimental Design :

- pH Stability Study : Incubate the compound in buffers (pH 2–10) and monitor degradation via UV-Vis (λ_max ~310 nm for nitrophenyl) or LC-MS over 24–72 hours .

- Temperature Sensitivity : Accelerated stability testing at 40°C vs. 25°C to assess shelf-life .

- Key Contradictions : Nitrophenyl derivatives may hydrolyze under alkaline conditions, requiring pH-controlled formulations .

Q. How can researchers resolve discrepancies in reported biological activity data?

- Case Example : If cytotoxicity varies across studies:

- Replicate Assays : Use standardized cell lines (e.g., HEK293 vs. HeLa) and controls.

- Purity Validation : Ensure compound purity (>95%) via HPLC to exclude batch-specific impurities .

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., thioacetamide derivatives) to identify trends .

Q. What advanced techniques validate its interaction with biological targets?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (K_D, k_on/k_off) to purified enzymes/receptors.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

- X-ray Crystallography : Resolve co-crystal structures to identify key binding interactions (e.g., hydrogen bonds with nicotinic acid carboxylate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.